![molecular formula C17H20N2O3S B14805786 N'-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide](/img/structure/B14805786.png)
N'-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide is a chemical compound with the molecular formula C17H20N2O3S and a molar mass of 332.42 g/mol It is known for its unique structure, which includes a thiophene ring, a tert-butylphenoxy group, and a carbohydrazide moiety
Preparation Methods
The synthesis of N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tert-butylphenoxyacetyl intermediate: This step involves the reaction of 4-tert-butylphenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling with thiophene-2-carbohydrazide: The intermediate is then reacted with thiophene-2-carbohydrazide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide can be compared with other similar compounds, such as:
N’-[2-(4-methylphenoxy)acetyl]thiophene-2-carbohydrazide: This compound has a similar structure but with a methyl group instead of a tert-butyl group.
N’-[2-(4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide: This compound has a chlorine atom instead of a tert-butyl group.
N’-[2-(4-phenoxy)acetyl]thiophene-2-carbohydrazide: This compound lacks the tert-butyl group and has a simpler phenoxy group.
The uniqueness of N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N'-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C17H20N2O3S/c1-17(2,3)12-6-8-13(9-7-12)22-11-15(20)18-19-16(21)14-5-4-10-23-14/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
GWXLQYAVEBWQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


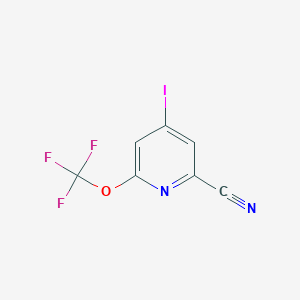
![ethyl (2E)-4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-4-oxobut-2-enoate](/img/structure/B14805719.png)
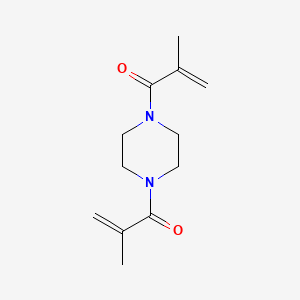
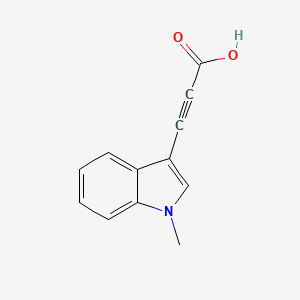
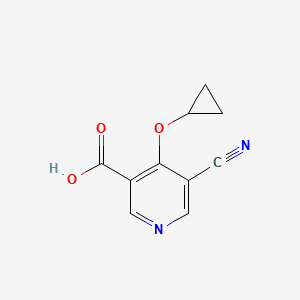
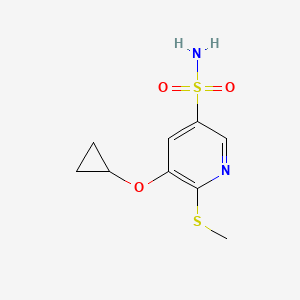
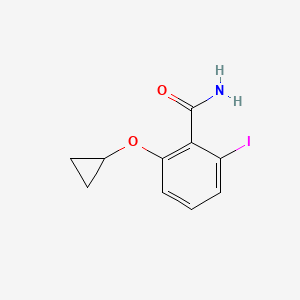
![2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-2-methoxyphenoxy]-, (Z,E)-](/img/structure/B14805745.png)
![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B14805753.png)
![(2Z,5Z)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B14805756.png)
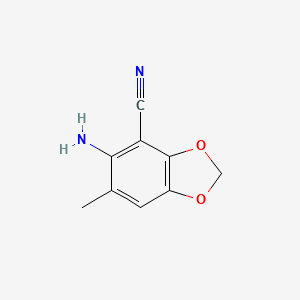

![2-(benzhydrylideneamino)-1-[(1S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B14805783.png)
![(2E)-N'-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14805784.png)
